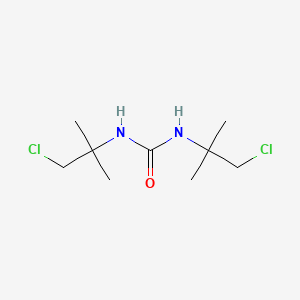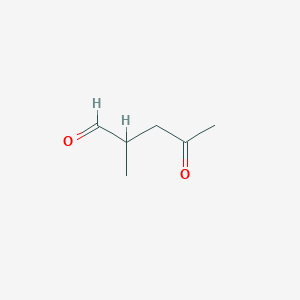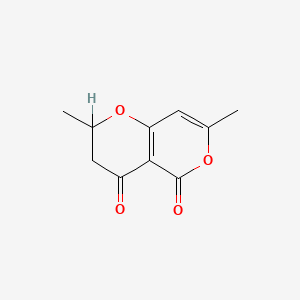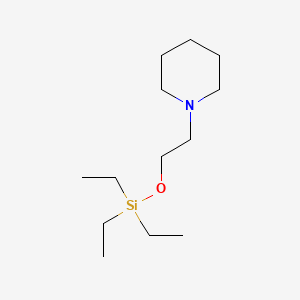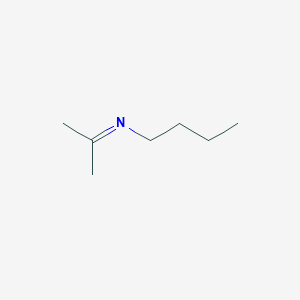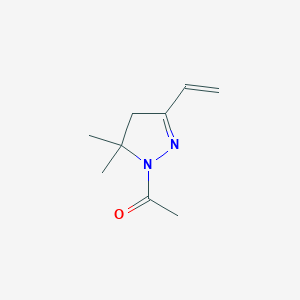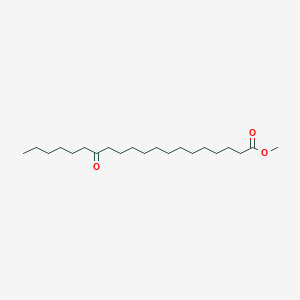
Cadmium;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium and nickel are two transition metals that form various compounds, including cadmium-nickel alloys and cadmium-nickel batteries. These compounds are known for their unique properties and applications in various fields, including electrochemistry, materials science, and environmental science. Cadmium is a soft, bluish-white metal, while nickel is a hard, silvery-white metal. Both metals are found in the Earth’s crust and are often extracted from ores containing other metals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cadmium-nickel compounds can be synthesized through various methods. One common method involves the homogeneous precipitation of cadmium carbonate particles, which are then coated with nickel hydroxy carbonate by heating their dispersion in an aqueous solution containing nickel sulfate and urea at 85°C for 70 minutes . Another method involves the extraction and separation of cadmium and nickel from sulfuric acid solutions using salts of bis(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301) and amines .
Industrial Production Methods: Industrial production of cadmium-nickel compounds often involves the processing of nickel-cadmium batteries. The extraction process includes leaching in hot sulfuric acid, followed by electrodeposition of cadmium and precipitation of iron as Fe(OH)3 . This method is used to recycle cadmium and nickel from spent batteries, which is both economically and environmentally beneficial.
Análisis De Reacciones Químicas
Types of Reactions: Cadmium-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, in nickel-cadmium batteries, cadmium hydroxide is reduced to metallic cadmium during charging, and the reaction is reversed during discharge .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of cadmium-nickel compounds include nickel sulfate, urea, sulfuric acid, and bis(2,4,4-trimethylpentyl)dithiophosphinic acid . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.
Major Products: The major products formed from the reactions of cadmium-nickel compounds include cadmium oxide, nickel oxide, and various cadmium-nickel alloys. These products have applications in electrochemistry, materials science, and environmental science .
Aplicaciones Científicas De Investigación
Cadmium-nickel compounds have a wide range of scientific research applications. In chemistry, they are used in the study of electrochemical processes and the development of new materials. In biology and medicine, cadmium-nickel compounds are used in the development of diagnostic tools and treatments for various diseases. In industry, these compounds are used in the production of batteries, coatings, and pigments .
Mecanismo De Acción
The mechanism of action of cadmium-nickel compounds involves various molecular targets and pathways. For example, cadmium can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death . Nickel, on the other hand, can interact with proteins and enzymes, affecting their function and leading to various physiological effects . The combined effects of cadmium and nickel in compounds can result in unique properties and applications.
Comparación Con Compuestos Similares
Cadmium-nickel compounds can be compared with other similar compounds, such as cadmium-cobalt and nickel-cobalt compounds. While all these compounds have applications in electrochemistry and materials science, cadmium-nickel compounds are unique in their ability to form stable alloys and their use in nickel-cadmium batteries . Similar compounds include cadmium-cobalt, nickel-cobalt, and cadmium-zinc compounds.
Conclusion
Cadmium-nickel compounds are versatile materials with a wide range of applications in various fields. Their unique properties, such as stability and electrochemical behavior, make them valuable in scientific research and industrial applications. Understanding the preparation methods, chemical reactions, and mechanisms of action of these compounds can help in the development of new materials and technologies.
Propiedades
Número CAS |
11091-69-3 |
|---|---|
Fórmula molecular |
Cd5Ni2 |
Peso molecular |
679.5 g/mol |
Nombre IUPAC |
cadmium;nickel |
InChI |
InChI=1S/5Cd.2Ni |
Clave InChI |
RAXMOYZMFYKONM-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Cd].[Cd].[Cd].[Cd].[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



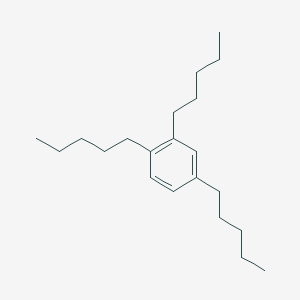
![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)
